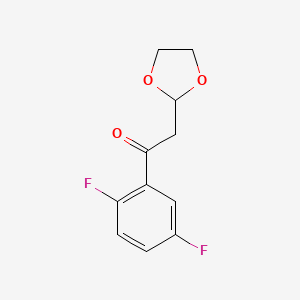

![molecular formula C19H21N3O3 B1456384 5-(hydroxymethyl)-3-[[4-(morpholin-4-ylmethyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one CAS No. 1265965-20-5](/img/structure/B1456384.png)

5-(hydroxymethyl)-3-[[4-(morpholin-4-ylmethyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one

Vue d'ensemble

Description

The compound is a complex organic molecule with several functional groups. It contains an indole group, which is a common structure in many natural products and pharmaceuticals. The morpholinylmethyl group suggests the compound might have some biological activity, as morpholine is often used in drug design .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the preparation of the indole and pyrrole rings. The morpholinylmethyl group could potentially be introduced via a nucleophilic substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole and pyrrole rings are aromatic, which could contribute to the compound’s stability and reactivity .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the indole and pyrrole rings, as well as the morpholinylmethyl group. The hydroxymethyl group on the indole ring could potentially be a site of reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, and the presence of polar groups would influence properties like solubility, melting point, and boiling point .Applications De Recherche Scientifique

Chemical Synthesis and Derivatives

- Aminomethylation of Substituted Pyrroles and Tetrahydroindoles : Research by Markova et al. (2017) in "Russian Journal of Organic Chemistry" demonstrates the synthesis of 2-aminomethylpyrroles and 2-aminomethyl-4,5,6,7-tetrahydroindoles, including derivatives similar to the specified compound, via aminomethylation. This process is significant for producing biologically active polymers and new indole derivatives (Markova, Sobenina, Ushakov, Ivanov, & Trofimov, 2017).

Synthesis and Biological Activity

- Synthesis of Substituted Indole Derivatives : A study by Gein et al. (2007) in "Pharmaceutical Chemistry Journal" focuses on synthesizing compounds similar to the specified chemical, examining their antibacterial properties and other biological activities such as analgesic and antiamnesic effects (Gein, Yushkov, Kasimova, Voronina, Rakshina, & Vasil’eva, 2007).

Applications in Medicinal Chemistry

- Synthesis of Ethyl 1,2-dimethyl-5-Hydroxy-1H-Indole-3-carboxylates : Ivashchenko et al. (2014), in their work published in the "Pharmaceutical Chemistry Journal", describe the synthesis of compounds related to the specified chemical and their potential antiviral activities, which opens avenues for further medicinal chemistry applications (Ivashchenko, Yamanushkin, Mit’kin, Kisil’, Korzinov, Vedenskii, Leneva, Bulanova, Bychko, & Okun, 2014).

Novel Therapeutic Applications

- Exploitation of Indol-one Derivatives in Various Fields : A 2021 study by Ishani, Isita, & Vijayakumar in "IOP Conference Series: Materials Science and Engineering" discusses the applications of indol-one derivatives in various industries, including medicine and cosmetics, highlighting their potential as novel therapeutic agents with activities like anticancer and antibacterial (Ishani, Isita, & Vijayakumar, 2021).

Mécanisme D'action

- By doing so, it decreases the conversion of plasminogen to plasmin, which prevents fibrin degradation and preserves the framework of fibrin’s matrix structure .

- This action is especially relevant in conditions associated with hyperfibrinolysis, such as hereditary angioedema and heavy menstrual bleeding .

- Intravenously, it is used short-term (2-8 days) in hemophilia patients to prevent or reduce bleeding after tooth extraction .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Propriétés

IUPAC Name |

5-(hydroxymethyl)-3-[[4-(morpholin-4-ylmethyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c23-12-13-1-2-18-16(8-13)17(19(24)21-18)9-15-7-14(10-20-15)11-22-3-5-25-6-4-22/h1-2,7-10,20,23H,3-6,11-12H2,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHAQZCZYVRAHDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CNC(=C2)C=C3C4=C(C=CC(=C4)CO)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 66636263 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B1456303.png)

![6-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)hexanoic acid](/img/structure/B1456304.png)

![Methyl 2-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1456305.png)

![4-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride](/img/structure/B1456306.png)

![Methyl 3-[2-(3-piperidinyl)ethoxy]propanoate hydrochloride](/img/structure/B1456307.png)

![N-[4-(4-Piperidinylmethoxy)phenyl]acetamide hydrochloride](/img/structure/B1456310.png)

![3-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1456315.png)

![4-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1456317.png)

![3-[(2-Methoxyphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1456318.png)

![2-[Methyl(3-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride](/img/structure/B1456324.png)